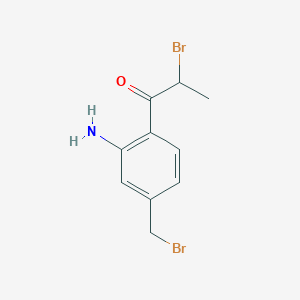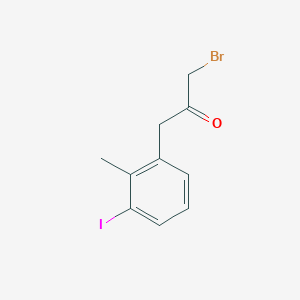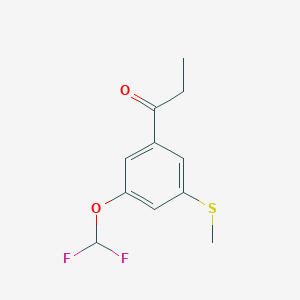
1,3-Bis(chloromethyl)-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(chloromethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of xylene, where two methyl groups are substituted with chloromethyl groups. This compound is also known as 2,4-Dimethyl-1,3-bis(chloromethyl)benzene. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2,4-dimethylbenzene can be synthesized from 2,4-dimethylbenzene (also known as p-xylene) through a chloromethylation reaction. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include:
- Temperature: 60-80°C
- Reaction time: 3-5 hours
- Catalyst: Zinc chloride
The reaction proceeds as follows: [ \text{C}8\text{H}{10} + 2 \text{CH}2\text{O} + 2 \text{HCl} \rightarrow \text{C}{10}\text{H}_{12}\text{Cl}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chloromethylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(chloromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium thiolate, or amines are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride is used under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include substituted benzyl derivatives such as benzylamines, benzylthiols, or benzyl ethers.
Oxidation: Products include 2,4-dimethylbenzoic acid or 2,4-dimethylbenzaldehyde.
Reduction: Products include 2,4-dimethylbenzene.
Applications De Recherche Scientifique
1,3-Bis(chloromethyl)-2,4-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials with enhanced thermal stability and mechanical properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(chloromethyl)-2,4-dimethylbenzene involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The molecular targets and pathways involved include:
DNA and RNA: Alkylation of nucleic acids can lead to mutations and cell death.
Proteins: Alkylation of amino acid residues can inhibit enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
1,3-Bis(chloromethyl)-2,4-dimethylbenzene can be compared with other similar compounds such as:
1,3-Bis(chloromethyl)benzene: Lacks the additional methyl groups, making it less sterically hindered and more reactive.
1,4-Bis(chloromethyl)benzene: Has a different substitution pattern, leading to variations in reactivity and applications.
1,3-Bis(bromomethyl)-2,4-dimethylbenzene: Contains bromine atoms instead of chlorine, resulting in different reactivity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
2778-40-7 |
|---|---|
Formule moléculaire |
C10H12Cl2 |
Poids moléculaire |
203.10 g/mol |
Nom IUPAC |
1,3-bis(chloromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-4-9(5-11)8(2)10(7)6-12/h3-4H,5-6H2,1-2H3 |
Clé InChI |
JEHNWRLQWXMLQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CCl)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


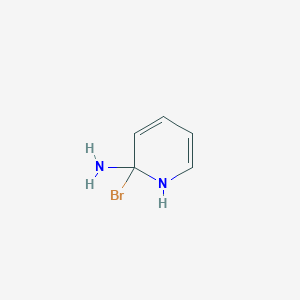
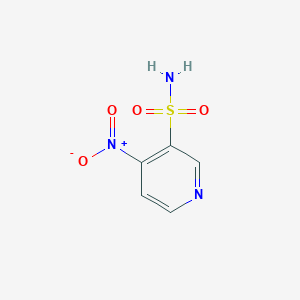
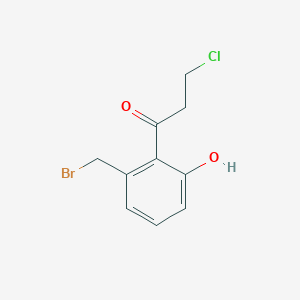

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)

